2,3,6-trimethylphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
2,3,6-trimethylphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a complex organic compound with a unique structure that combines a chromene core with a phenyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-trimethylphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the esterification of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2,3,6-trimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,6-trimethylphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.
Substitution: The phenyl ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid derivatives.
Reduction: 8-methoxy-2-hydroxy-2H-chromene-3-carboxylate.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Scientific Research Applications
2,3,6-trimethylphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2,3,6-trimethylphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate exerts its effects is primarily through interactions with specific molecular targets. The chromene core can interact with various enzymes and receptors, modulating their activity. The ester group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
8-methoxy-2-oxo-2H-chromene-3-carboxylic acid: Shares the chromene core but lacks the phenyl ester group.
2,3,6-trimethylphenyl acetate: Contains the phenyl ester group but lacks the chromene core.
Coumarin derivatives: Similar chromene structure but with different substituents.
Uniqueness
2,3,6-trimethylphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to the combination of the chromene core and the phenyl ester group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
(2,3,6-trimethylphenyl) 8-methoxy-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11-8-9-12(2)17(13(11)3)24-19(21)15-10-14-6-5-7-16(23-4)18(14)25-20(15)22/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXRCJPNDDNJBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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